6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline is a bicyclic compound that belongs to the class of isoquinolines. It features a fused imidazole and isoquinoline structure, which contributes to its unique chemical properties and biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
The compound is synthesized through various chemical pathways that involve multiple reactants and conditions. Its synthesis has been documented in several studies, highlighting different methodologies and their respective efficiencies.
6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Specifically, it is categorized as an imidazoisoquinoline derivative, which indicates its structural relation to both imidazole and isoquinoline families.
The synthesis of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline can be achieved through several established methods:
The industrial production of this compound typically involves optimized conditions for high yield and purity. Catalysts such as platinum on alumina may be employed to enhance reaction efficiency during synthesis .
The molecular formula for 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline is with a molecular weight of approximately 177.22 g/mol. The compound's structure features a fused bicyclic arrangement that includes both an imidazole and isoquinoline ring.
6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas with platinum catalyst for reduction. Substitution reactions often involve halogenated compounds or nucleophiles .
The mechanism of action for 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes related to neurotransmission or cell signaling pathways. Studies suggest that compounds with similar structures may exhibit neuroprotective effects or influence dopamine pathways .
The physical properties of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline include:
The chemical properties include:
Relevant data from spectral analyses (e.g., nuclear magnetic resonance spectroscopy) confirm structural integrity post-synthesis .
6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline is a nitrogen-rich bicyclic heterocycle featuring a fused imidazole and partially saturated isoquinoline system. Its core scaffold (molecular formula: C₁₀H₁₁N₃; molecular weight: 173.21 g/mol) consists of:
This compound belongs to the broader class of imidazo-isoquinolines, characterized by fusion at the [4,5]-positions of imidazole to the [h]-position of isoquinoline. Its partially saturated structure distinguishes it from fully aromatic analogs (e.g., 1H-imidazo[4,5-c]isoquinoline), reducing planarity and enhancing solubility [5] [10]. Within alkaloid taxonomy, it shares features with:
Table 1: Taxonomic Positioning of Imidazo-Isoquinoline Derivatives
Scaffold Type | Ring Fusion | Saturation | Exemplar Compound |
---|---|---|---|
Fully Aromatic Imidazo-Isoquinoline | [4,5-c] or [4,5-h] | None | 1H-Imidazo[4,5-c]isoquinoline (CID 118327294) |
Partially Saturated Target | [4,5-h] | 6,7,8,9-Tetrahydro | 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline |
Imidazopyridine-Based | [4,5-c]pyridine | 4,5,6,7-Tetrahydro | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine (EP0245637A1) |
Tetrahydroisoquinoline (THIQ) scaffolds emerged in the mid-20th century as pivotal structures in medicinal chemistry. Early developments focused on:
The target compound evolved as a simplified analog of complex marine alkaloids (e.g., lamellarins), retaining the imidazo-isoquinoline core while improving synthetic accessibility. Its reduced ring saturation contrasts with rigid, fully aromatic marine derivatives but offers tunable pharmacokinetic properties [8].
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline is a strategic pharmacophore in allosteric modulator development due to:
Table 2: Key Allosteric Modulator Classes Targeting Adenosine Receptors
Chemical Class | Target Receptor | Mechanism | Clinical Stage |
---|---|---|---|
2-Amino-3-aroylthiophenes (e.g., T-62) | A₁AR | Ago-PAM | Phase II (chronic pain) |
Imidazo[4,5-h]isoquinolines | A₃AR | Pure PAM | Preclinical |
3-(2-Pyridinyl)isoquinolines | A₃AR | PAM | Preclinical |
1H-Imidazo[4,5-c]quinolin-4-amines | A₃AR | PAM/Antagonist | Preclinical (erectile dysfunction) |
Research applications include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9